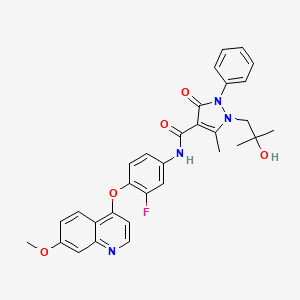

SYN1143

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMSIPINLJNNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101055 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913376-84-8 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913376-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ningetinib's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ningetinib is an investigational, orally bioavailable, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations. This technical guide provides an in-depth analysis of Ningetinib's mechanism of action, supported by preclinical data. The document outlines its potent and selective inhibition of FLT3, its activity against clinically relevant resistance mutations, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Potent and Selective FLT3 Inhibition

Ningetinib functions as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in AML and associated with poor prognosis. The primary mechanism of action involves the direct binding to FLT3, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for leukemic cell proliferation and survival.

In Vitro Efficacy against FLT3-ITD AML Cell Lines

In vitro studies have demonstrated Ningetinib's potent cytotoxic effects against AML cell lines expressing the FLT3-ITD mutation. Notably, Ningetinib exhibits high selectivity for FLT3-ITD mutant cells over wild-type (WT) FLT3 expressing cells.

| Cell Line | FLT3 Status | IC50 (nM) of Ningetinib |

| MV4-11 | FLT3-ITD | 1.64[1] |

| MOLM13 | FLT3-ITD | 3.56[1] |

| K562 | FLT3-WT | >10,000 |

| HL60 | FLT3-WT | >10,000 |

| OCI-AML2 | FLT3-WT | >10,000 |

| OCI-AML3 | FLT3-WT | >10,000 |

| U937 | FLT3-WT | >10,000 |

| THP-1 | FLT3-WT | >10,000 |

Table 1: IC50 values of Ningetinib in various AML cell lines, demonstrating potent activity against FLT3-ITD positive cells and selectivity over FLT3-WT cells.

Overcoming Acquired Resistance to FLT3 Inhibitors

A significant challenge in the clinical management of FLT3-mutated AML is the development of resistance to existing FLT3 inhibitors, often through the acquisition of secondary mutations in the FLT3 kinase domain. Ningetinib has shown efficacy against several of these resistance mutations, including the gatekeeper F691L mutation.

| Ba/F3 Cell Line Mutation | IC50 (nM) of Ningetinib | IC50 (nM) of Quizartinib |

| FLT3-ITD-F691L | 56.1[1] | 484.3[1] |

| FLT3-ITD-D835Y | Effective Inhibition (IC50 not specified)[1] | - |

| FLT3-ITD-D835V | Effective Inhibition (IC50 not specified)[1] | - |

| FLT3-ITD-Y842C | Effective Inhibition (IC50 not specified)[1] | - |

| FLT3-ITD-N676D | Effective Inhibition (IC50 not specified)[1] | - |

Table 2: Inhibitory activity of Ningetinib against Ba/F3 cells expressing various FLT3 resistance mutations. Ningetinib demonstrates a significant advantage over Quizartinib in inhibiting the F691L mutation.

Inhibition of Downstream Signaling Pathways

Ningetinib's inhibition of FLT3 leads to the suppression of key downstream signaling pathways that are constitutively activated in FLT3-ITD AML, including the STAT5, AKT, and ERK pathways. This blockade of pro-survival and proliferative signals is a critical component of its anti-leukemic activity.[1]

References

An In-Depth Technical Guide to the Synthesis of N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (Trametinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, commonly known as Trametinib, is a highly selective and potent allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. MEK enzymes are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Trametinib is indicated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Trametinib, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of Trametinib is a multi-step process involving the preparation of two key intermediates: 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline and 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid . These intermediates are then coupled to form the final active pharmaceutical ingredient.

Diagram of the Trametinib Synthesis Workflow

Caption: Synthesis workflow for Trametinib.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline (Intermediate I4)

This intermediate can be synthesized via two main routes.

Route A: Cyclization approach [1][2]

-

Step 1: Synthesis of Pyridine Trione Compound (Crude I1)

-

At room temperature, slowly add oxalyl chloride to a dichloromethane suspension of methylmalonic acid and a catalytic amount of DMF.

-

Allow the reaction to proceed for 20-36 hours at room temperature to obtain a homogeneous solution.

-

In a separate vessel, add malonic acid mono-formamide monoethyl ester to dry toluene and heat to reflux.

-

Slowly add the previously prepared solution to the refluxing mixture and continue refluxing for 4-6 hours.

-

Cool the reaction mixture and treat with an aqueous solution of NaOH.

-

Separate the aqueous layer and wash with toluene.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.

-

Concentrate the solution to obtain the crude pyridine trione compound.

-

-

Step 2: Synthesis of 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline (I4)

-

Dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in THF and cool to 0°C.

-

Add sodium ethoxide portion-wise and then warm to room temperature.

-

Add a THF solution of the crude pyridine trione compound from the previous step.

-

Heat the reaction mixture to 60°C for 8 hours.

-

Cool to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.

-

Concentrate the mixture to obtain a viscous solid.

-

Extract with dichloromethane, wash with water, dry, and concentrate.

-

Recrystallize the residue from acetone to yield the intermediate.

-

Route B: Coupling Approach

-

Step 1: Synthesis of 4-Chloro-7-methoxyquinoline (I2)

-

This intermediate is typically prepared from 7-methoxyquinolin-4-ol via a chlorination reaction, for example, using phosphorus oxychloride (POCl₃).

-

-

Step 2: Synthesis of 3-Fluoro-4-aminophenol (I3)

-

This intermediate can be synthesized from 1-chloro-2-fluoro-4-nitrobenzene through hydrolysis of the chloro group followed by reduction of the nitro group.

-

-

Step 3: Synthesis of 3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]aniline (I4)

-

Couple 4-chloro-7-methoxyquinoline (I2) with 3-fluoro-4-aminophenol (I3) in the presence of a suitable base and solvent.

-

Part 2: Synthesis of 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (Intermediate I7)[3][4]

-

Step 1: Synthesis of Ethyl 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (I5)

-

React ethyl acetoacetate with phenylhydrazine in a suitable solvent like ethanol. The reaction is a condensation followed by cyclization.

-

-

Step 2: Synthesis of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (I6)

-

Alkylate the pyrazole nitrogen of intermediate I5 with 2-methyl-1,2-epoxypropane (isobutylene oxide) in the presence of a base.

-

-

Step 3: Synthesis of 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (I7)

-

Hydrolyze the ethyl ester of intermediate I6 using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

-

Part 3: Final Step - Synthesis of Trametinib

-

Amide Coupling

-

Couple the aniline intermediate (I4) with the pyrazole carboxylic acid intermediate (I7).

-

This reaction is typically carried out using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an aprotic solvent like DMF or dichloromethane.

-

-

Purification

-

The final product, Trametinib, is purified using techniques such as column chromatography and/or recrystallization to achieve the desired purity.

-

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of Trametinib. Note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Reported Yield | Reference |

| Synthesis of Pyridine Trione Intermediate | Malonic acid mono-formamide monoethyl ester, Methylmalonic acid, N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | 47.3% (overall) | [1] |

| Synthesis of Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | Diphenyl hydrazones, Ethyl acetoacetate | Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | ~80% | [3] |

Conclusion

The synthesis of Trametinib is a complex but well-documented process. The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and cost-effectiveness. The methods described in this guide, based on publicly available literature, provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important anti-cancer therapeutic. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity on an industrial scale.

References

- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 2. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ningetinib on c-Met Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib (also known as CT-053) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant inhibitory activity against several receptor tyrosine kinases implicated in cancer progression, including c-Met (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Axl.[1][2][3] The c-Met signaling pathway, in particular, is a critical driver of tumor cell proliferation, survival, migration, and invasion when dysregulated.[4][5] This technical guide provides an in-depth overview of the biological activity of Ningetinib with a specific focus on its mechanism of action within the c-Met signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Biological Activity of Ningetinib

The inhibitory potency of Ningetinib has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar concentrations.

Table 1: In Vitro Kinase Inhibition Profile of Ningetinib

| Target Kinase | IC50 (nM) |

| c-Met | 6.7 |

| VEGFR2 | 1.9 |

| Axl | <1.0 |

Data sourced from MedChemExpress and Selleck Chemicals.[1][2][3]

Table 2: In Vitro Cellular Activity of Ningetinib

| Assay | Cell Line | Stimulant | IC50 (nM) |

| HUVEC Proliferation | HUVEC | HGF | 8.6 |

| HUVEC Proliferation | HUVEC | VEGF | 6.3 |

| Microvascular Angiogenesis (Rat Aortic Rings) | - | - | 6.3 |

| FLT3-ITD-expressing Cell Proliferation | MV4-11 | - | 1.64 |

| FLT3-ITD-expressing Cell Proliferation | MOLM13 | - | 3.56 |

Data sourced from MedChemExpress and recent studies on acute myeloid leukemia.[2][3][6]

Table 3: In Vivo Efficacy of Ningetinib in a U87MG Glioblastoma Xenograft Model

| Treatment Group | Dose | Administration | Outcome |

| Ningetinib Tosylate | 3 mg/kg (single dose) | Oral | Potent inhibition of c-Met, AKT, and ERK1/2 phosphorylation in tumor tissues for up to 6 hours.[2][3] |

| Ningetinib Tosylate | 20 mg/kg/day (for 21 days) | Oral | Prolonged median survival time and a 32% increase in life-span (p=0.003) versus vehicle.[2][3] |

Data sourced from MedChemExpress.[2][3]

The c-Met Signaling Pathway and Ningetinib's Mechanism of Action

The c-Met receptor tyrosine kinase is typically activated by its ligand, hepatocyte growth factor (HGF).[4] This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[4]

Ningetinib functions as an ATP-competitive inhibitor of the c-Met kinase.[7] By binding to the ATP-binding pocket of the c-Met kinase domain, Ningetinib prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[7] This inhibition of c-Met phosphorylation has been observed to suppress the activation of key downstream effectors such as AKT and ERK1/2.[2][3]

References

Ningetinib: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib (also known as CT-053) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-neoplastic activity in preclinical and clinical studies.[1][2] It is a multi-targeted agent, primarily inhibiting the receptor tyrosine kinases (RTKs) c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1][2][3] These RTKs are frequently overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3] This technical guide provides an in-depth overview of Ningetinib's molecular targets, its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Molecular Targets and Binding Affinity

Ningetinib exhibits potent inhibitory activity against a panel of key oncogenic receptor tyrosine kinases. The binding affinity of Ningetinib has been quantified through both biochemical (cell-free) and cellular assays, with the half-maximal inhibitory concentration (IC50) being the primary metric.

Biochemical (Cell-free) Assay Data

The following table summarizes the IC50 values of Ningetinib against its primary kinase targets in cell-free enzymatic assays.

| Target Kinase | IC50 (nM) |

| AXL | 3.4 |

| MERTK | 14 |

| FLT3 | 8.6 |

| c-MET | 68 |

| VEGFR2 | 46 |

Data sourced from Xi et al., 2022.

Cellular Assay Data

The inhibitory activity of Ningetinib on the phosphorylation of its target kinases was also assessed in various cell lines.

| Target Kinase | Cell Line | IC50 (nM) |

| AXL | AXL-MEFs | 0.44 |

| VEGFR2 | HUVECs | 1.1 |

| FLT3 | FLT-wt-MEFs | 1.5 |

| c-MET | MKN45 | 7.0 |

Data sourced from Xi et al., 2022.

Signaling Pathways Modulated by Ningetinib

By inhibiting its primary targets, Ningetinib effectively blocks several downstream signaling pathways that are critical for tumor growth and survival. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT5 signaling cascades.

Experimental Protocols

Biochemical Kinase Selectivity Assay (Cell-Free)

This protocol outlines the general procedure for determining the IC50 values of Ningetinib in a cell-free enzymatic assay.

Methodology:

-

Kinase Selection: A panel of purified recombinant kinases (e.g., c-MET, VEGFR2, AXL, MERTK, FLT3) is used.

-

Compound Preparation: Ningetinib is serially diluted to a range of concentrations.

-

Reaction Setup: The kinase, a specific peptide substrate, and Ningetinib are combined in a reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at a controlled temperature for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).

-

Data Analysis: The percentage of kinase inhibition at each Ningetinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay

This protocol describes the method used to measure the inhibitory effect of Ningetinib on the phosphorylation of its target kinases within a cellular context.

Methodology:

-

Cell Culture: Specific cell lines overexpressing the target kinases (e.g., MKN45 for c-MET, HUVECs for VEGFR-2, AXL-MEFs for AXL, and FLT-wt-MEFs for FLT3) are cultured.

-

Serum Starvation: Cells are serum-starved overnight to reduce basal levels of kinase phosphorylation.

-

Compound Treatment: The cells are then treated with varying concentrations of Ningetinib for a specified duration (e.g., 90 minutes).

-

Ligand Stimulation: Where appropriate, the cells are stimulated with the cognate ligand (e.g., HGF for c-MET, VEGF for VEGFR2) to induce kinase phosphorylation.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of the target kinase and for the total amount of the kinase protein (as a loading control).

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent secondary antibody and an imaging system.

-

Densitometry and IC50 Calculation: The intensity of the phosphorylated kinase band is quantified and normalized to the total kinase band. The percentage of inhibition of phosphorylation is calculated for each Ningetinib concentration, and the IC50 value is determined from a dose-response curve.

Conclusion

Ningetinib is a potent multi-targeted tyrosine kinase inhibitor with significant activity against c-MET, VEGFR2, AXL, Mer, and FLT3. Its ability to block key oncogenic signaling pathways provides a strong rationale for its clinical development in the treatment of various cancers. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent.

References

In Vitro Characterization of Ningetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of oncogenesis and tumor progression. This technical guide provides a comprehensive overview of the in vitro characterization of Ningetinib, summarizing its inhibitory activity, effects on cancer cell lines, and mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Kinase Inhibition Profile

Ningetinib demonstrates potent inhibitory activity against a panel of receptor tyrosine kinases implicated in various cancers. The half-maximal inhibitory concentrations (IC50s) for key targets are summarized below.

| Target | IC50 (nM) |

| Axl | <1.0[1] |

| VEGFR2 | 1.9[1] |

| c-Met | 6.7[1] |

Activity Against FLT3-Mutated Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Ningetinib exhibits significant inhibitory effects on AML cell lines expressing the FLT3-ITD mutation.

| Cell Line | Genotype | IC50 (nM) |

| MV4-11 | FLT3-ITD | 1.64 |

| MOLM13 | FLT3-ITD | 3.56 |

| K562 | FLT3-WT | >1000 |

| HL60 | FLT3-WT | >1000 |

| OCI-AML2 | FLT3-WT | >1000 |

| OCI-AML3 | FLT3-WT | >1000 |

| U937 | FLT3-WT | >1000 |

| THP-1 | FLT3-WT | >1000 |

Data sourced from a study on the effects of Ningetinib on AML cell lines.

Mechanism of Action: Inhibition of FLT3 Signaling Pathway

Ningetinib exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling pathways. In FLT3-ITD positive AML cells, Ningetinib has been shown to suppress the phosphorylation of FLT3 and its key downstream effectors: STAT5, AKT, and ERK. This disruption of critical cell survival and proliferation pathways leads to apoptosis and cell cycle arrest in malignant cells.

Caption: FLT3 signaling pathway and the inhibitory action of Ningetinib.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the effect of Ningetinib on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM13)

-

Complete cell culture medium

-

Ningetinib (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of Ningetinib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Ningetinib dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest Ningetinib concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Ningetinib concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of changes in protein phosphorylation in response to Ningetinib treatment.

Materials:

-

Cancer cell lines

-

Ningetinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of Ningetinib for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation.

Caption: A simplified workflow for Western Blot analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context.

Materials:

-

Intact cells or cell lysate

-

Ningetinib

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

Procedure:

-

Compound Incubation: Incubate intact cells or cell lysate with Ningetinib or vehicle control for a defined period.

-

Heating: Aliquot the cell suspension or lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Lysis (for intact cells): For intact cells, lyse them after the heating step (e.g., by freeze-thaw cycles or using a lysis buffer).

-

Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Collect the supernatant containing the soluble, non-aggregated proteins. Prepare these samples for Western blot analysis as described in the previous protocol.

-

Western Blot Analysis: Perform a Western blot to detect the amount of the target protein (e.g., FLT3) remaining in the soluble fraction at each temperature.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of Ningetinib indicates direct binding and stabilization of the protein by the compound.

Conclusion

The in vitro data presented in this guide highlight Ningetinib as a potent inhibitor of several clinically relevant tyrosine kinases, with particularly strong activity against FLT3-ITD mutant AML. Its mechanism of action involves the direct inhibition of FLT3 and the subsequent blockade of downstream pro-survival and proliferative signaling pathways. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of Ningetinib.

References

The Discovery and Development of Ningetinib: A Multi-Kinase Inhibitor Targeting Key Drivers of Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib, also known as Nintedanib (BIBF 1120), is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential across a range of oncological and fibrotic diseases. Initially developed as a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), its clinical utility has expanded due to the discovery of its potent inhibitory activity against other key oncogenic drivers, including c-Met, Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Ningetinib, with a focus on its mechanism of action, key experimental findings, and established clinical trial outcomes.

Introduction

The development of targeted therapies has revolutionized the treatment of various cancers. Small molecule tyrosine kinase inhibitors are at the forefront of this revolution, offering the potential for improved efficacy and reduced toxicity compared to traditional chemotherapy. Ningetinib has emerged as a significant multi-kinase inhibitor with a unique pharmacological profile, enabling it to modulate multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2][3][4] This document serves as a detailed resource for the scientific community, summarizing the critical data and methodologies that have defined the development of Ningetinib.

Chemical Properties and Formulation

Ningetinib is an indolinone derivative. It is often formulated as a tosylate or esylate salt to improve its physicochemical properties.[5][6][7]

-

Ningetinib (Free Base)

-

Ningetinib Tosylate

-

Nintedanib Esylate

-

Synonym: BIBF 1120 esylate[8]

-

The chemical structures of Ningetinib and its salt forms are well-characterized.

Mechanism of Action and Target Profile

Ningetinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases, thereby inhibiting their phosphorylation and downstream signaling.[9] This multi-targeted approach is central to its broad spectrum of activity.

Signaling Pathway Inhibition

The primary signaling pathways inhibited by Ningetinib are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. ningetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]

- 6. What is Nintedanib esylate used for? [synapse.patsnap.com]

- 7. Nintedanib Esylate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nintedanib esylate | VEGFR | FGFR | PDGFR | TargetMol [targetmol.com]

- 9. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ningetinib: A Multi-Kinase Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ningetinib is an orally bioavailable, potent small-molecule tyrosine kinase inhibitor (TKI) demonstrating significant promise in the field of oncology.[1][2] It functions as a multi-kinase inhibitor, targeting several receptor tyrosine kinases (RTKs) implicated in tumor pathogenesis, including c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1][3] This comprehensive technical guide provides an in-depth overview of Ningetinib, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Ningetinib exerts its anti-neoplastic activity by binding to and inhibiting the phosphorylation of multiple RTKs, thereby blocking their downstream signaling pathways.[1] The aberrant activation of these kinases is a known driver of tumor cell proliferation, survival, angiogenesis, and metastasis.

Key Targeted Kinases and Pathways:

-

c-MET, AXL, and VEGFR2: Inhibition of these kinases by Ningetinib disrupts key oncogenic processes. c-MET and AXL are involved in cell growth, invasion, and resistance to therapy, while VEGFR2 is a primary mediator of angiogenesis. By targeting these RTKs, Ningetinib can simultaneously suppress tumor growth and the formation of new blood vessels that supply nutrients to the tumor. Downstream signaling pathways affected by c-MET and AXL inhibition include the AKT and ERK pathways.[1]

-

FLT3: Ningetinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation, which is a common driver in Acute Myeloid Leukemia (AML).[4][5] Inhibition of FLT3-ITD leads to the suppression of its downstream signaling pathways, including STAT5, AKT, and ERK, resulting in apoptosis and cell cycle arrest in FLT3-ITD-positive AML cells.[4]

The multi-targeted nature of Ningetinib suggests its potential to overcome resistance mechanisms that can arise from the activation of alternative signaling pathways when single-target therapies are used.

Quantitative Data: Inhibitory Activity of Ningetinib

The potency of Ningetinib against its target kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.

Table 1: Biochemical Assay of Ningetinib IC50 Values against Key Kinases

| Kinase | IC50 (nM) |

| c-MET | 6.7 |

| VEGFR2 | 1.9 |

| AXL | <1.0 |

| FLT3 | 8.6 |

| MERTK | 14 |

Data sourced from preclinical characterization studies.[1]

Table 2: Cellular Assay of Ningetinib IC50 Values for Kinase Phosphorylation

| Target | Cell Line | IC50 (nM) |

| p-MET | MKN45 (gastric cancer) | 7.0 |

| p-AXL | AXL-MEFs | 0.44 |

| p-VEGFR2 | HUVECs | 1.1 |

| p-FLT3 | FLT3-wt-MEFs | 1.5 |

Data sourced from preclinical characterization studies.[1]

Table 3: Ningetinib IC50 Values in FLT3-ITD Positive AML Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| MV4-11 | FLT3-ITD | 1.64 |

| MOLM13 | FLT3-ITD | 3.56 |

Data sourced from a study on Ningetinib in acute myeloid leukemia.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Ningetinib.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM13)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

96-well opaque-walled multiwell plates

-

Ningetinib (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of Ningetinib in culture medium.

-

Add 100 µL of the Ningetinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of Ningetinib using a non-linear regression model.

Western Blot Analysis of Phosphorylated Kinases

This protocol is used to detect the phosphorylation status of target kinases and their downstream signaling proteins in response to Ningetinib treatment.

Materials:

-

AML cell lines (e.g., MOLM13)

-

Ningetinib

-

Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MOLM13 cells and treat with various concentrations of Ningetinib for 2 hours.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model for AML

This protocol describes the establishment of a subcutaneous xenograft model using MOLM-13 cells to evaluate the in vivo efficacy of Ningetinib.

Materials:

-

MOLM-13 cells

-

NOD/SCID mice (6-8 weeks old)

-

Matrigel

-

Ningetinib formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Harvest MOLM-13 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer Ningetinib or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for the specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by Ningetinib.

Caption: Ningetinib inhibits key oncogenic signaling pathways.

Experimental Workflow

The diagram below outlines a typical preclinical experimental workflow for evaluating Ningetinib.

Caption: Preclinical evaluation workflow for Ningetinib.

References

- 1. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk between VEGFR and other receptor tyrosine kinases for TKI therapy of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selection of three out of 24 anti-cancer agents in poorly-differentiated gastric cancer cell lines, evaluated by the AUC/delta IC50 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

Ningetinib's Potent Inhibition of FLT3: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Preclinical Data

Ningetinib, a novel multi-kinase inhibitor, has demonstrated significant therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides a comprehensive overview of the FLT3 inhibitory activity of Ningetinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and hematology.

Quantitative Assessment of FLT3 Inhibition

Ningetinib exhibits potent and selective inhibitory activity against AML cells harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of leukemogenesis. The half-maximal inhibitory concentrations (IC50) of Ningetinib against various AML cell lines are summarized below, highlighting its superior potency compared to other FLT3 inhibitors, particularly against clinically relevant resistance mutations.

| Cell Line | FLT3 Mutation Status | Ningetinib IC50 (nM) | Quizartinib IC50 (nM) | Notes |

| MV4-11 | FLT3-ITD | 1.64 | - | High sensitivity to Ningetinib. |

| MOLM13 | FLT3-ITD | 3.56 | - | High sensitivity to Ningetinib. |

| Ba/F3-FLT3-ITD-F691L | FLT3-ITD with "gatekeeper" resistance mutation | 56.1 | 484.3 | Ningetinib overcomes a common resistance mechanism.[1] |

| K562, HL60, OCI-AML2, OCI-AML3, U937, THP-1 | FLT3-Wild Type | >1000 | - | Demonstrates selectivity for mutated FLT3.[1] |

Mechanism of Action: Inhibition of FLT3 Downstream Signaling

Ningetinib exerts its anti-leukemic effects by directly targeting the constitutively activated FLT3 receptor, thereby inhibiting its downstream signaling cascades that are crucial for AML cell proliferation and survival. In vitro studies have confirmed that Ningetinib effectively suppresses the phosphorylation of FLT3 and its key downstream effectors: STAT5, AKT, and ERK.[2][3]

Caption: FLT3 Signaling Pathway Inhibition by Ningetinib.

Experimental Protocols

The following sections outline the key experimental methodologies employed to characterize the FLT3 inhibitory activity of Ningetinib.

Cell Proliferation Assay

This assay is designed to determine the cytotoxic effect of Ningetinib on AML cell lines.

-

Cell Lines: MV4-11, MOLM13 (FLT3-ITD positive), and various FLT3-wild type cell lines (e.g., K562, HL60).

-

Seeding Density: Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.

-

Drug Treatment: Cells are treated with serial dilutions of Ningetinib for 48 hours.

-

Viability Assessment: Cell viability is measured using a commercially available luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Immunoblotting (Western Blot) Analysis

This technique is used to assess the effect of Ningetinib on the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Cell Treatment: AML cells are treated with varying concentrations of Ningetinib for specified durations (e.g., 2-24 hours).

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are probed with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is utilized to evaluate the anti-tumor efficacy of Ningetinib in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Cell Implantation: Human AML cells (e.g., MOLM13) are injected subcutaneously or intravenously into the mice.

-

Drug Administration: Once tumors are established, mice are treated with Ningetinib or a vehicle control via oral gavage.

-

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Survival studies are also conducted to assess the impact of Ningetinib on overall survival.

-

Pharmacodynamic Studies: Tumor and blood samples can be collected to assess the in vivo inhibition of FLT3 signaling via immunoblotting or other relevant assays.

Caption: Experimental Workflow for Assessing Ningetinib's FLT3 Inhibitory Activity.

Conclusion

Ningetinib has emerged as a potent and selective inhibitor of mutated FLT3, demonstrating significant anti-leukemic activity in both in vitro and in vivo models of AML. Its ability to overcome common mechanisms of resistance to existing FLT3 inhibitors positions it as a promising therapeutic candidate for this challenging disease. The data and methodologies presented in this guide provide a solid foundation for further investigation and clinical development of Ningetinib for the treatment of FLT3-mutated AML.

References

- 1. researchgate.net [researchgate.net]

- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ningetinib in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ningetinib, a multi-targeted tyrosine kinase inhibitor, in preclinical in vivo mouse models of Acute Myeloid Leukemia (AML).

Introduction

Ningetinib is a potent oral inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, and Mer.[1][2][3] It has demonstrated significant anti-leukemic activity in mouse models of AML, particularly those harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of this malignancy.[4][5] These protocols are designed to guide researchers in evaluating the in vivo efficacy of Ningetinib.

Mechanism of Action and Signaling Pathway

Ningetinib exerts its anti-tumor effects by binding to and inhibiting the phosphorylation of its target kinases. In the context of FLT3-mutated AML, Ningetinib blocks the constitutive activation of the FLT3 receptor, thereby inhibiting downstream pro-survival and proliferative signaling pathways. The key signaling cascades affected include the STAT5, PI3K/AKT, and RAS/MAPK pathways.[4][6] Inhibition of these pathways in leukemic cells leads to cell cycle arrest, induction of apoptosis, and a reduction in leukemia burden.[4][5]

Caption: Ningetinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Ningetinib in AML mouse models as reported in preclinical studies.

Table 1: Survival Analysis in FLT3-ITD-F691L Mutant AML Mouse Model [4]

| Treatment Group | Median Survival (days) |

| Vehicle | 13 |

| Quizartinib (10 mg/kg) | 13 |

| Gilteritinib (30 mg/kg) | 15 |

| Ningetinib (30 mg/kg) | 21 |

Table 2: Leukemia Burden in MOLM13-FLT3-ITD-F691L Xenograft Model [4]

| Treatment Group | Leukemia Burden in Bone Marrow (% hCD45+) | Leukemia Burden in Spleen (% hCD45+) |

| Vehicle | Not Reported | Not Reported |

| Quizartinib (10 mg/kg) | 35.51% | 17.06% |

| Gilteritinib (30 mg/kg) | 24.21% | 10.55% |

| Ningetinib (30 mg/kg) | 6.87% | 1.03% |

Experimental Protocols

Protocol 1: Systemic AML Xenograft Model using MOLM13 Cells

This protocol describes the establishment of a systemic AML model by intravenous injection of MOLM13 cells, which harbor the FLT3-ITD mutation.

Materials:

-

MOLM13 cells

-

NOD/SCID gamma (NSG) mice (female, 8 weeks old)

-

RPMI-1640 medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Ningetinib

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Gavage needles

-

Flow cytometry antibodies: anti-human CD45 (hCD45)

Procedure:

-

Cell Culture: Culture MOLM13 cells in RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

-

Cell Preparation: Harvest MOLM13 cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.

-

Cell Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each NSG mouse.

-

Treatment Initiation: Two days post-cell injection, randomize the mice into treatment and control groups.

-

Ningetinib Administration: Prepare a fresh formulation of Ningetinib in the chosen vehicle daily. Administer Ningetinib at a dose of 30 mg/kg via oral gavage once daily for 14 consecutive days.[4] The control group should receive an equivalent volume of the vehicle.

-

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and body weight at least three times per week.

-

Assessment of Leukemia Burden: At the end of the treatment period (or when humane endpoints are reached), euthanize the mice.

-

Harvest bone marrow from the femurs and tibias by flushing with PBS.

-

Prepare a single-cell suspension from the spleen.

-

Perform red blood cell lysis.

-

Stain the cells with an anti-human CD45 antibody.

-

Analyze the percentage of hCD45+ cells in the bone marrow and spleen by flow cytometry to determine the leukemia burden.[4]

-

Protocol 2: Syngeneic AML Model using Ba/F3-FLT3-ITD Cells

This protocol outlines the use of the murine Ba/F3 pro-B cell line engineered to express the human FLT3-ITD, making them IL-3 independent for growth.

Materials:

-

Ba/F3-FLT3-ITD cells

-

BALB/c mice (female, 8 weeks old)

-

RPMI-1640 medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Ningetinib

-

Vehicle for oral gavage

-

Gavage needles

Procedure:

-

Cell Culture: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin without IL-3.[7]

-

Cell Preparation: Prepare the Ba/F3-FLT3-ITD cells as described in Protocol 1, resuspending them at a concentration of 5 x 10^6 cells/mL in PBS.

-

Cell Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each BALB/c mouse.[4]

-

Treatment and Monitoring: Follow steps 4-6 from Protocol 1 for Ningetinib administration and mouse monitoring.

-

Survival Analysis: Monitor the mice for survival. The primary endpoint for this model is typically overall survival. Record the date of death or euthanasia for each mouse.

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of Ningetinib in AML mouse models.

References

- 1. Cell lines and cell culture [bio-protocol.org]

- 2. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]

Application Notes and Protocols for Ningetinib in Non-Small Cell Lung Cancer Cell Lines

For Research Use Only

Introduction

Ningetinib is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of tumor progression, including c-MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[1] These receptor tyrosine kinases are often dysregulated in non-small cell lung cancer (NSCLC), contributing to tumor growth, angiogenesis, and metastasis.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of Ningetinib in NSCLC cell lines, including the assessment of cell viability, inhibition of key signaling pathways, and induction of apoptosis.

Mechanism of Action

Ningetinib exerts its anti-tumor effects by binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation and downstream signaling. In the context of NSCLC, the inhibition of c-MET, VEGFR2, and AXL is particularly relevant. These pathways are known to activate downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT pathways, which are critical for cell proliferation, survival, and invasion. A preclinical study has shown that Ningetinib inhibits the phosphorylation of MET, AXL, VEGFR2, and FLT3 with IC50 values of 7.0, 0.44, 1.1, and 1.5 nM, respectively, in cellular assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ningetinib

| Target Kinase | Cellular IC50 (nM) |

| p-MET | 7.0 |

| p-AXL | 0.44 |

| p-VEGFR2 | 1.1 |

| p-FLT3 | 1.5 |

Note: Data adapted from a preclinical study on Ningetinib.

Table 2: Anti-proliferative Activity of Ningetinib in Human NSCLC Cell Lines (Hypothetical Data)

| Cell Line | EGFR Status | MET Status | AXL Status | IC50 (nM) |

| A549 | Wild-type | Low | High | 85 |

| H1975 | L858R, T790M | Amplified | Moderate | 25 |

| PC-9 | Exon 19 del | Low | Low | 150 |

| H1299 | Null | Low | High | 60 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific public data for Ningetinib in these NSCLC cell lines is not available. Researchers should determine these values experimentally.

Table 3: Apoptosis Induction by Ningetinib in NSCLC Cell Lines (Hypothetical Data)

| Cell Line | Treatment | Concentration (nM) | Apoptotic Cells (%) |

| H1975 | DMSO (Control) | - | 5.2 ± 1.1 |

| Ningetinib | 25 | 28.7 ± 3.5 | |

| Ningetinib | 50 | 45.3 ± 4.2 | |

| A549 | DMSO (Control) | - | 3.8 ± 0.9 |

| Ningetinib | 100 | 22.1 ± 2.8 | |

| Ningetinib | 200 | 38.9 ± 3.7 |

Note: The percentage of apoptotic cells is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ningetinib in NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H1975, PC-9, H1299)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Ningetinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Ningetinib in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the Ningetinib dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for assessing the effect of Ningetinib on the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

Complete growth medium

-

Ningetinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-VEGFR2, anti-VEGFR2, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Ningetinib or DMSO for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by Ningetinib.

Materials:

-

NSCLC cell lines

-

Complete growth medium

-

Ningetinib

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed NSCLC cells in 6-well plates and treat with various concentrations of Ningetinib or DMSO for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway Diagram

Caption: Ningetinib inhibits key signaling pathways in NSCLC.

Experimental Workflow Diagram

Caption: Workflow for evaluating Ningetinib in NSCLC cell lines.

References

Application Notes and Protocols for Assessing Ningetinib Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI) with significant antineoplastic activity. It targets key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis, including c-MET/HGFR, VEGFR2, Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] Notably, Ningetinib has demonstrated significant efficacy in preclinical models of acute myeloid leukemia (AML), particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, where it can overcome secondary drug resistance.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of Ningetinib in relevant cancer cell lines. The described assays are designed to assess the compound's impact on cell proliferation, its ability to induce apoptosis (programmed cell death), and its effect on cell cycle progression. Furthermore, a protocol for Western blotting is included to analyze the inhibition of downstream signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of Ningetinib on cell viability, apoptosis, and cell cycle distribution in FLT3-ITD positive AML cell lines.

Table 1: Inhibition of Cell Proliferation by Ningetinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | FLT3 Mutation Status | Ningetinib IC50 (nM) |

| MV4-11 | FLT3-ITD | 1.64 |

| MOLM13 | FLT3-ITD | 3.56 |

| K562 | FLT3-WT | >1000 |

| HL60 | FLT3-WT | >1000 |

| OCI-AML2 | FLT3-WT | >1000 |

| OCI-AML3 | FLT3-WT | >1000 |

| U937 | FLT3-WT | >1000 |

| THP-1 | FLT3-WT | >1000 |

Data derived from CellTiter-Glo® 2.0 Cell Viability Assay after 48 hours of treatment.[1]

Table 2: Induction of Apoptosis by Ningetinib in FLT3-ITD AML Cells

| Cell Line | Ningetinib Concentration (nM) | Percentage of Apoptotic Cells (%) |

| MV4-11 | 0 (DMSO) | 5.2 |

| 3 | 25.4 | |

| 10 | 48.7 | |

| MOLM13 | 0 (DMSO) | 6.8 |

| 3 | 21.3 | |

| 10 | 41.5 |

Data obtained by Annexin V/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment.[4]

Table 3: Cell Cycle Arrest Induced by Ningetinib in FLT3-ITD AML Cells

| Cell Line | Ningetinib Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MV4-11 | 0 (DMSO) | 45.1 | 42.3 | 12.6 |

| 3 | 68.2 | 21.5 | 10.3 | |

| MOLM13 | 0 (DMSO) | 48.9 | 39.8 | 11.3 |

| 3 | 72.5 | 18.1 | 9.4 |

Data from propidium iodide staining and flow cytometry analysis after 24 hours of treatment.[1]

Mandatory Visualizations

Caption: Ningetinib inhibits the constitutively active FLT3-ITD receptor.

Caption: Workflow for assessing Ningetinib's efficacy in vitro.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

Ningetinib

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Culture FLT3-ITD positive AML cells (e.g., MV4-11, MOLM13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 3 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

-

Prepare serial dilutions of Ningetinib in culture medium. Add the desired concentrations of Ningetinib or DMSO vehicle control to the wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Ningetinib

-

DMSO

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed 2 x 10⁵ cells per well in 2 mL of culture medium in a 6-well plate.

-

Treat the cells with various concentrations of Ningetinib or DMSO for 48 hours.

-

Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Materials:

-

6-well plates

-

Ningetinib

-

DMSO

-

PBS

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed 2 x 10⁵ cells per well in 2 mL of culture medium in a 6-well plate.

-

Treat the cells with Ningetinib or DMSO for 24 hours.

-

Harvest the cells by centrifugation and wash once with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway.

Materials:

-

6-well plates

-

Ningetinib

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed and treat cells with Ningetinib as described for other assays (typically for 2-24 hours).

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

References

- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nilotinib induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Ningetinib in Acute Myeloid Leukemia (AML) Studies

These application notes provide a comprehensive overview of the preclinical evaluation of Ningetinib, a novel FLT3 inhibitor, for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3-ITD mutations. The provided protocols are intended to guide researchers in designing and executing experiments to assess the efficacy and mechanism of action of Ningetinib in AML models.

Overview of Ningetinib

Ningetinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown potent activity against several kinases implicated in tumor pathogenesis, including FLT3, c-MET, VEGFR2, and AXL.[1][2] In the context of AML, Ningetinib has demonstrated significant efficacy in preclinical models, particularly those harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a common driver of poor prognosis in AML patients.[1][3] Clinical studies in solid tumors have indicated a favorable safety profile for Ningetinib.[1]

In Vitro Efficacy of Ningetinib in AML Cell Lines

Ningetinib exhibits potent and selective cytotoxic activity against AML cell lines expressing the FLT3-ITD mutation.

Table 1: In Vitro IC50 Values of Ningetinib in Human Leukemia Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 1.64 |

| MOLM13 | FLT3-ITD | 3.56 |

| K562 | FLT3-WT | >3000 |

| HL60 | FLT3-WT | >3000 |

| OCI-AML2 | FLT3-WT | >3000 |

| OCI-AML3 | FLT3-WT | >3000 |

| U937 | FLT3-WT | >3000 |

| THP-1 | FLT3-WT | >3000 |

Data sourced from a 48-hour treatment period.[1][4]

Mechanism of Action in AML

Ningetinib functions as a type II FLT3 inhibitor, effectively targeting the mutated FLT3 kinase.[1] Its mechanism of action in FLT3-ITD positive AML involves the inhibition of key downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Inhibition of FLT3 Downstream Signaling

Ningetinib treatment in FLT3-ITD positive AML cells (MV4-11 and MOLM13) leads to a dose- and time-dependent decrease in the phosphorylation of FLT3 and its critical downstream effectors:

This inhibition of pro-survival signaling pathways is a primary contributor to the anti-leukemic effects of Ningetinib.[1]

Cellular Effects

The inhibition of these signaling cascades by Ningetinib culminates in:

-

Induction of Apoptosis: Confirmed by increased levels of cleaved PARP1 and cleaved caspase 8.[4]

-

Cell Cycle Arrest: Primarily at the G1 phase.[1]

In Vivo Studies in AML Mouse Models

Ningetinib has demonstrated superior anti-leukemia activity in vivo compared to other clinical FLT3 inhibitors like gilteritinib and quizartinib, significantly extending the survival of mice in AML xenograft models.[1][3]

Table 2: In Vivo Dosage and Administration of Ningetinib in AML Mouse Models

| Mouse Model | Cell Line Engrafted | Dosage | Administration Route |

| Leukemia Mouse Model | MOLM13 (FLT3-ITD) | 10 mg/kg | Oral gavage, daily |

| Leukemia Mouse Model | Ba/F3 (FLT3-ITD) | 10 mg/kg | Oral gavage, daily |

| Leukemia Mouse Model | MOLM13 (FLT3-ITD-F691L) | 10 mg/kg | Oral gavage, daily |

| Leukemia Mouse Model | Ba/F3 (FLT3-ITD-F691L) | 10 mg/kg | Oral gavage, daily |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Ningetinib in AML.

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ningetinib.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM13)

-

RPMI-1640 medium with 10% FBS

-

Ningetinib stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of Ningetinib in culture medium.

-